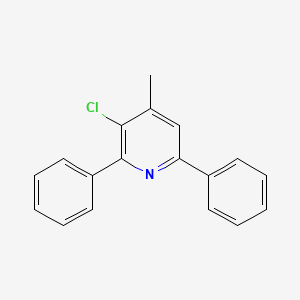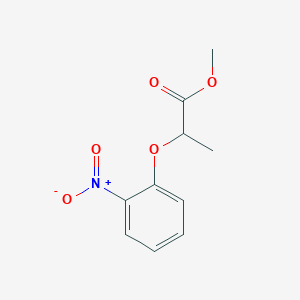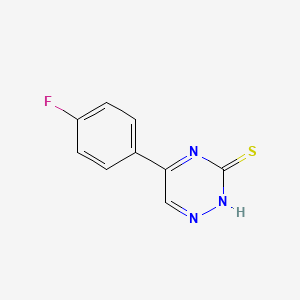![molecular formula C19H16FN5OS B14135146 2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one CAS No. 727419-72-9](/img/structure/B14135146.png)
2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phthalazinone core, a triazole ring, and a fluorophenyl group. It has garnered significant attention due to its potential therapeutic properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroacetophenone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the triazole ring. The final step involves the condensation of the triazole intermediate with phthalazinone under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters. Additionally, the use of less toxic reagents and solvents is often prioritized to ensure environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one involves its interaction with specific molecular targets. For instance, as a potential PARP inhibitor, it binds to the enzyme poly ADP ribose polymerase, inhibiting its activity and thereby interfering with DNA repair processes in cancer cells. This leads to the accumulation of DNA damage and ultimately cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaparib: Another PARP inhibitor with a similar phthalazinone core.
Rucaparib: Shares structural similarities and also acts as a PARP inhibitor.
Niraparib: Another compound in the same class with comparable therapeutic applications.
Uniqueness
2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one stands out due to its unique combination of a triazole ring and a fluorophenyl group, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
727419-72-9 |
|---|---|
Formule moléculaire |
C19H16FN5OS |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one |
InChI |
InChI=1S/C19H16FN5OS/c1-12(13-6-8-15(20)9-7-13)25-17(22-23-19(25)27)11-24-18(26)16-5-3-2-4-14(16)10-21-24/h2-10,12H,11H2,1H3,(H,23,27) |
Clé InChI |
XRGHFNQZXUYDDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)F)N2C(=NNC2=S)CN3C(=O)C4=CC=CC=C4C=N3 |
Solubilité |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)


![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)




![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)

![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)
![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)

methanone](/img/structure/B14135148.png)
